2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid
Description
This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative, structurally characterized by a biphenyl-4-yl group attached to the β-carbon of a propanoic acid backbone. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild basic conditions . The biphenyl moiety enhances hydrophobicity and may influence molecular recognition in biological systems, making this compound valuable in drug discovery and chemical biology. Its molecular formula is C₃₂H₂₇NO₄ (molecular weight: 491.59 g/mol) , and it is typically synthesized via Fmoc-protection of the corresponding amino acid precursor, followed by coupling reactions.
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGACONKQRJFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid, commonly referred to as Fmoc-D-Bip-OH, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C30H25NO4
- Molecular Weight : 463.53 g/mol
- CAS Number : 205526-38-1
- Purity : Typically ≥95%
Fmoc-D-Bip-OH exhibits various biological activities, particularly against Gram-positive bacteria. Its mechanism of action primarily involves:
- Disruption of Bacterial Cell Wall Synthesis : The compound interacts with bacterial membranes, leading to cell lysis.
- Modulation of Oxidative Stress Responses : It influences pathways related to oxidative stress and osmotic balance, which are critical for bacterial survival.
Antibacterial Activity
Research indicates that Fmoc-D-Bip-OH is effective against methicillin-resistant Staphylococcus aureus (MRSA). The compound's antibacterial action is attributed to:
- Targeting Gram-positive Bacteria : Its structure allows it to penetrate bacterial membranes effectively.
- Concentration-dependent Interaction : The antibacterial effects are enhanced at higher concentrations, leading to a significant reduction in bacterial load in vitro and in animal models.
Table 1: Antibacterial Efficacy Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL | |
| Streptococcus pneumoniae | 16 µg/mL |
Case Studies
-
Study on MRSA Inhibition :
- A study demonstrated that Fmoc-D-Bip-OH significantly inhibited MRSA growth in vitro. The compound was tested in various concentrations, showing a clear dose-response relationship.
- In vivo studies using murine models of skin infection revealed that treatment with Fmoc-D-Bip-OH resulted in a marked decrease in bacterial colonization compared to controls.
-
Biofilm Disruption :
- Another investigation focused on the ability of Fmoc-D-Bip-OH to disrupt biofilm formation by Staphylococcus aureus. The results indicated a significant reduction in biofilm density, suggesting potential applications in treating chronic infections associated with biofilms.
Biochemical Pathways
Fmoc-D-Bip-OH has been shown to self-assemble into hydrogels under physiological conditions. This property can be leveraged for drug delivery systems or scaffolding in tissue engineering applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Fmoc-protected amino acids with aromatic side chains. Below is a detailed comparison with structurally analogous compounds:
Structural Variations and Physicochemical Properties
Analytical Data
- ¹H NMR : The biphenyl-4-yl compound displays aromatic proton signals at δ 7.2–7.6 ppm, distinct from alkyl-substituted analogs (e.g., o-tolyl protons at δ 2.3 ppm for methyl groups) .
- Purity : HPLC purity exceeds 99% for most analogs, critical for pharmaceutical applications .
Key Research Findings
Steric Effects : Methyl substituents on the biphenyl ring (e.g., WX150116) improve binding affinity to hydrophobic pockets in viral glycoproteins .
Stereochemical Impact : (S)-configured analogs (e.g., o-tolyl variant) exhibit higher biological activity than racemic mixtures, emphasizing the role of chirality .
Synthetic Flexibility : The Fmoc group allows modular synthesis, enabling rapid diversification for structure-activity studies .
Q & A
Basic Research Question
- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to evaluate purity.
- NMR Spectroscopy: 1H/13C NMR to confirm structural integrity (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) for exact mass verification .
How does the biphenyl substituent influence the compound’s reactivity and applications?
Advanced Research Question
The biphenyl group introduces steric hindrance, which may:
- Reduce coupling rates in SPPS, necessitating optimized conditions.
- Enhance peptide stability by restricting conformational flexibility.
- Impact solubility; pre-solubilization in DMF or DCM is often required. Comparative studies with phenyl or alkyl substituents can clarify structure-activity relationships .
How should researchers address low yields during synthesis involving this compound?
Advanced Research Question
- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product.
- Side Reactions: Monitor for Fmoc deprotection side products (e.g., dibenzofulvene) via TLC.
- Catalysts: Add DMAP or pyridine to accelerate carboxyl activation .
What are the stability profiles of this compound under varying storage conditions?
Advanced Research Question
| Condition | Stability Notes | Reference |
|---|---|---|
| Room Temperature | Stable for 6–12 months if sealed and dry | |
| Acidic/Basic Media | Decomposes; avoid pH extremes | |
| Light Exposure | Store in amber vials to prevent photodegradation |
What methodologies are used to study interactions between peptides synthesized with this compound and biological targets?
Advanced Research Question
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to receptors.
- Circular Dichroism (CD): Analyze secondary structure changes upon binding.
- Molecular Dynamics Simulations: Predict conformational stability in aqueous environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
